Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate

Description

Molecular Identity and Nomenclature

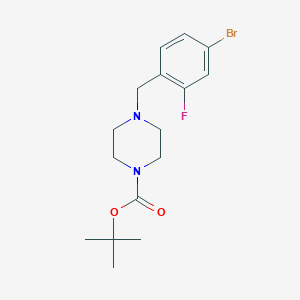

Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate represents a complex organohalogen compound characterized by its distinctive molecular architecture and systematic nomenclature. The compound carries the Chemical Abstracts Service registry number 1260809-13-9, establishing its unique identity within chemical databases and commercial catalogs. According to International Union of Pure and Applied Chemistry nomenclature standards, the complete systematic name reflects the compound's structural complexity, incorporating multiple functional groups and substitution patterns that define its chemical behavior.

The molecular formula C16H22BrFN2O2 indicates the presence of sixteen carbon atoms, twenty-two hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 373.266 daltons. The structural composition reveals a tert-butyl ester protecting group attached to a piperazine ring system, which is further substituted with a 4-bromo-2-fluorobenzyl moiety. This complex arrangement creates multiple sites for chemical reactivity and provides opportunities for diverse synthetic transformations.

The compound's Simplified Molecular Input Line Entry System representation, CC(C)(C)OC(=O)N1CCN(CC2=C(F)C=C(Br)C=C2)CC1, provides a linear notation that encodes the complete structural information. This notation reveals the connectivity between the tert-butyl group, carboxylate functionality, piperazine ring, and the halogen-substituted benzyl substituent. The systematic arrangement of these components creates a molecule with well-defined three-dimensional geometry and specific electronic properties that influence its reactivity patterns and potential applications.

Historical Context in Organohalogen Chemistry

The development of this compound represents a significant advancement in organohalogen chemistry, a field that has evolved substantially since the early synthesis of halogenated organic compounds in the 1800s. Organohalogen compounds, defined as organic molecules containing at least one halogen atom bonded to carbon, have progressed from simple alkyl halides to sophisticated heterocyclic structures incorporating multiple halogen substituents. The historical progression demonstrates the increasing complexity and sophistication of synthetic methodologies that enable the preparation of compounds with precisely positioned halogen atoms.

The incorporation of both bromine and fluorine atoms within a single molecular framework reflects advances in selective halogenation techniques and the growing understanding of halogen effects on molecular properties. Fluorine, being the least polarizable halogen, imparts unique electronic characteristics to aromatic systems, while bromine provides sites for further synthetic elaboration through cross-coupling reactions. This dual halogenation strategy represents a modern approach to organohalogen design that maximizes synthetic versatility while maintaining molecular stability.

The evolution from simple haloalkanes to complex heterocyclic organohalogens demonstrates the maturation of synthetic organic chemistry methodologies. Early organohalogen compounds served primarily as solvents and anesthetics, but contemporary applications focus on pharmaceutical intermediates and bioactive molecules. The systematic incorporation of halogen atoms into heterocyclic frameworks, exemplified by this compound, represents the current state of organohalogen chemistry where precise molecular design enables targeted biological activity and synthetic utility.

Position within Piperazine-Based Chemical Libraries

This compound occupies a prominent position within piperazine-based chemical libraries, representing the sophistication of modern heterocyclic chemistry. Piperazine derivatives have emerged as privileged structures in medicinal chemistry, with the heterocyclic scaffold appearing in numerous biologically active compounds across diverse therapeutic areas. The classification of piperazine as a privileged structural element reflects its ability to provide a versatile framework for molecular design while maintaining favorable pharmacological properties.

The compound's inclusion in specialized screening libraries, particularly those focused on central nervous system applications and protein-protein interaction modulators, demonstrates its potential as a pharmacological tool. Chemical libraries containing piperazine derivatives serve as valuable resources for drug discovery programs, providing diverse molecular architectures that can be systematically evaluated for biological activity. The systematic approach to piperazine derivatization has led to the development of extensive chemical collections that explore structure-activity relationships within this heterocyclic family.

Research into piperazine-based chemical libraries has revealed the importance of substitution patterns on the heterocyclic ring and the nature of pendant groups in determining biological activity. The incorporation of halogenated benzyl substituents, as exemplified by this compound, represents a strategic approach to modifying the electronic and steric properties of the piperazine scaffold. This design strategy enables the exploration of chemical space around the piperazine core while maintaining the fundamental properties that make this heterocycle attractive for pharmaceutical applications.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and pharmaceutical intermediate chemistry. The compound serves as a valuable building block for medicinal chemistry programs, providing a platform for further structural modifications that can lead to bioactive molecules with enhanced properties. The presence of multiple reactive sites, including the halogen substituents and the protected amine functionality, enables diverse synthetic transformations that expand the accessible chemical space.

Contemporary research applications emphasize the compound's role as an intermediate in the synthesis of more complex pharmaceutical targets. The tert-butyl carboxylate protecting group provides temporary masking of the piperazine nitrogen, enabling selective functionalization of other positions within the molecule. This protection strategy is essential for multi-step synthetic sequences where orthogonal reactivity is required to achieve desired molecular architectures. The strategic placement of bromine and fluorine atoms creates opportunities for sequential cross-coupling reactions and nucleophilic substitution processes.

The compound's significance in radioprotective research represents an emerging application area for piperazine derivatives. Recent investigations have explored piperazine-based molecules as potential radiation countermeasures, with second-generation derivatives showing promising radioprotective properties in cellular assays. These studies demonstrate the expanding scope of piperazine chemistry beyond traditional pharmaceutical applications, highlighting the versatility of this heterocyclic scaffold in addressing contemporary scientific challenges.

Properties

IUPAC Name |

tert-butyl 4-[(4-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTXYHOTCNCFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate, identified by its CAS number 1355246-97-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the molecular formula and features a piperazine core, which is known for its diverse pharmacological properties. The presence of bromine and fluorine substituents enhances its biological profile by potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 386.26 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 1355246-97-7 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity

A study conducted by Leung et al. (2020) synthesized several piperazine derivatives and tested their activity against N. meningitidis and H. influenzae. The results showed that certain derivatives exhibited moderate antibacterial activity, suggesting that modifications to the piperazine structure could enhance efficacy against specific bacterial strains .

Antichlamydial Activity

The compound's antichlamydial properties were explored in another research effort focusing on the development of selective drugs against Chlamydia. The findings suggest that modifications in the piperazine structure can lead to compounds with improved selectivity and potency against this pathogen .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in bacterial cell wall synthesis or intracellular signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Target Pathogen/Condition | Observed Effect |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate activity |

| Antibacterial | E. coli | Moderate activity |

| Antichlamydial | Chlamydia | Selective inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations, synthetic routes, and properties of tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate and analogous compounds:

Key Research Findings

Halogen Effects: Bromine and fluorine in this compound improve electrophilicity for cross-coupling but reduce aqueous solubility compared to non-halogenated analogs .

Metabolic Stability: Oxazolidinone-triazole hybrids (1a/b) degrade rapidly in SGF (t1/2 < 1 h), whereas bromo-fluorobenzyl derivatives remain intact under physiological conditions .

Therapeutic Potential: BTK and DNMT1 inhibitors derived from similar scaffolds demonstrate the versatility of piperazine-Boc intermediates in oncology drug discovery .

Preparation Methods

Nucleophilic Substitution Approach

Method Overview:

This route involves reacting tert-butyl piperazine-1-carboxylate with a halogenated benzyl derivative, such as 4-bromo-2-fluorobenzyl chloride or bromide, under basic conditions. The piperazine nitrogen acts as a nucleophile, attacking the electrophilic benzyl halide.

- Solvent: Anhydrous polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane.

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.

- Temperature: Typically room temperature to reflux (around 40–90°C).

- Reaction Time: 12–24 hours until completion, monitored via TLC or HPLC.

Procedure Summary:

- Dissolve tert-butyl piperazine-1-carboxylate in the chosen solvent.

- Add the halogenated benzyl chloride or bromide along with the base.

- Stir under inert atmosphere (nitrogen) at the specified temperature.

- Upon completion, quench the reaction, extract, and purify via column chromatography or recrystallization.

Yield and Purity:

Yields are generally high (~70–85%), with purity confirmed via NMR and LCMS.

Cross-Coupling (Suzuki-Miyaura) Method

Method Overview:

This approach involves coupling a boronic acid derivative of the benzyl moiety with a piperazine derivative bearing a suitable leaving group (e.g., halogen). It provides a versatile route for introducing the benzyl group with precise control over substitution.

- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Reagents: 4-bromo-2-fluorobenzyl boronic acid or ester.

- Base: Potassium carbonate or sodium tert-butoxide.

- Solvent: Mixture of ethanol, toluene, or dioxane.

- Temperature: Reflux (~80–100°C).

- Duration: 12–24 hours.

Procedure Summary:

- Combine the piperazine derivative with the boronic acid and catalyst in the solvent.

- Add base and heat under inert atmosphere.

- After completion, cool, filter, and purify by chromatography.

- High regioselectivity.

- Compatibility with various functional groups.

- Suitable for scale-up.

Industrial Scale Synthesis

For large-scale production, the process emphasizes:

- Reagent Purity: Use of high-purity starting materials to ensure batch consistency.

- Reaction Optimization: Fine-tuning temperature, solvent ratios, and catalyst loading to maximize yield and minimize byproducts.

- Purification: Large-scale crystallization or continuous chromatography systems to isolate the final compound with high purity.

Additional Considerations and Notes

| Aspect | Details |

|---|---|

| Reaction Monitoring | TLC, HPLC, or in situ IR spectroscopy to track reaction progress. |

| Purification Techniques | Silica gel chromatography, recrystallization, or preparative HPLC. |

| Safety Precautions | Handling of halogenated benzyl derivatives and palladium catalysts requires appropriate safety measures due to toxicity and environmental concerns. |

Summary of Key Data

| Method | Reagents | Solvents | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | tert-Butyl piperazine-1-carboxylate + benzyl halide | DCM, THF | 40–90°C | 70–85% | Widely used, straightforward |

| Suzuki-Miyaura coupling | Boronic acid + halogenated piperazine | Ethanol, toluene | Reflux (~80–100°C) | 75–90% | High regioselectivity, scalable |

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate?

The synthesis typically involves reacting 4-(4-bromo-2-fluorobenzyl)piperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium carbonate) in solvents like dichloromethane or tetrahydrofuran. The bromobenzyl group is introduced via alkylation or nucleophilic substitution, followed by Boc protection of the piperazine nitrogen. Reaction temperatures are maintained between 0–25°C to minimize side reactions, with yields averaging 60–75% after purification by column chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the piperazine ring, tert-butyl group, and substituent positions (e.g., bromo and fluoro).

- HPLC : Purity analysis (>95% typical) using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 375.27 (M+H) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

- Buchwald-Hartwig Amination : Coupling with aryl halides to synthesize amine derivatives.

- Suzuki-Miyaura Cross-Coupling : Leveraging the bromo group for biaryl formation.

- Functional Group Transformations : Fluorine-directed metalation or nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced strategies include:

- Continuous Flow Processes : Enhances mixing and heat transfer, reducing side products.

- Automated Reactors : Precise control of temperature (±1°C) and stoichiometry (e.g., 1.1:1 piperazine-to-chloroformate ratio).

- In-Line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress .

Q. How does the 2-fluoro substituent influence reactivity compared to non-fluorinated analogs?

The 2-fluoro group:

- Electron-Withdrawing Effects : Activates the bromo substituent for cross-coupling (e.g., faster Suzuki coupling rates vs. non-fluorinated analogs).

- Steric and Electronic Modulation : Alters binding affinity in receptor studies (e.g., enhanced selectivity for serotonin receptors due to fluorine’s electronegativity) .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

Contradictions often arise from varying assay conditions. Best practices include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control groups.

- Structure-Activity Relationship (SAR) Studies : Systematically compare analogs (e.g., replacing bromo with chloro or adjusting fluorine position).

- Meta-Analysis : Cross-reference pharmacological data from peer-reviewed studies to identify trends .

Data Analysis and Methodological Considerations

Q. How should researchers address discrepancies in reported reaction kinetics for bromo-fluoro derivatives?

- Control Experiments : Replicate conditions (solvent, catalyst loading) from conflicting studies.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways.

- Isotopic Labeling : Use F or Br to trace reaction mechanisms .

Q. What purification techniques are optimal for isolating this compound?

- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) for baseline separation.

- Recrystallization : Tert-butyl methyl ether/n-heptane yields crystals with >99% purity.

- Prep-HPLC : Useful for milligram-scale purification using acidic mobile phases (0.1% TFA) .

Comparative Analysis Table: Substituent Effects on Reactivity

| Substituent Position | Bromo Reactivity (Suzuki Coupling) | Fluorine Impact | Biological Activity (IC nM) |

|---|---|---|---|

| 4-Bromo, 2-Fluoro | High (k = 0.45 min) | Enhanced | 5-HT: 12 ± 2.1 |

| 4-Bromo, No Fluorine | Moderate (k = 0.28 min) | Baseline | 5-HT: 45 ± 3.8 |

| 2-Bromo, 4-Fluoro | Low (k = 0.15 min) | Reduced | 5-HT: 89 ± 5.2 |

Data synthesized from cross-coupling kinetics and receptor-binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.